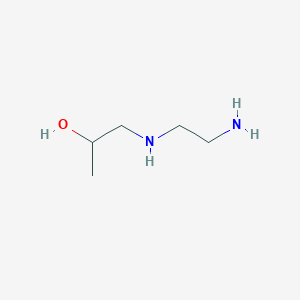

N-(2-Hydroxypropyl)ethylenediamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKVFRNCODQPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68072-46-8 | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68072-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50861764 | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid with a slight ammoniacal odor; [Merck Index] | |

| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-84-2 | |

| Record name | N-(2-Hydroxypropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-aminoethyl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1CKV671F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine (CAS: 123-84-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Hydroxypropyl)ethylenediamine, a versatile chemical intermediate with the CAS number 123-84-2. The document details its chemical and physical properties, synthesis, and key applications, particularly its role as a building block in the preparation of surfactants, chelating agents, and pharmaceuticals. While direct involvement in biological signaling pathways has not been identified in the reviewed literature, its utility as a precursor in the synthesis of bioactive molecules is highlighted. This guide includes structured data tables for easy reference, outlines a general experimental protocol for its synthesis, and presents a logical workflow for its preparation and key reactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow, hygroscopic liquid.[1] It is an organic compound containing both amine and hydroxyl functional groups, which contribute to its reactivity and solubility.[1] It is soluble in water and many organic solvents.[1]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 123-84-2 |

| Molecular Formula | C₅H₁₄N₂O |

| Molecular Weight | 118.18 g/mol |

| IUPAC Name | 1-((2-aminoethyl)amino)propan-2-ol |

| Synonyms | (2-Hydroxypropylamino)ethylamine, 1-{(2-Aminoethyl)Amino}-2-Propanol, N-(β-Hydroxypropyl)ethylenediamine[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | -50 °C | ChemicalBook |

| Boiling Point | 112 °C @ 10 mmHg | ChemicalBook |

| Density | 0.99 g/cm³ | ChemicalBook |

| Flash Point | 94 °C | Hangzhou Ocean Chemical Co.,Ltd |

| Solubility | Soluble in water and many organic solvents | [1] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves the reaction of ethylenediamine with propylene oxide.[2][3][4] This reaction is a nucleophilic ring-opening of the epoxide by the amine. The reaction can proceed to yield mono-, di-, tri-, and tetra-substituted products.[4] Controlling the stoichiometry and reaction conditions is crucial for the selective synthesis of the mono-substituted product.

General Experimental Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the known chemistry of amine-epoxide reactions. Optimization of reaction time, temperature, and molar ratios of reactants is recommended to achieve the desired selectivity for the mono-substituted product.

Materials:

-

Ethylenediamine

-

Propylene oxide

-

Methanol (or another suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, dissolve an excess of ethylenediamine in methanol. The use of excess ethylenediamine is crucial to favor the formation of the mono-adduct.

-

Cool the solution in an ice bath.

-

Slowly add propylene oxide (1 molar equivalent) to the cooled solution via the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and selectivity.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours to ensure complete reaction.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess ethylenediamine under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to isolate this compound from any di- or higher-substituted byproducts.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis due to its bifunctional nature.

Chelating Agent

The presence of both amine and hydroxyl groups allows this compound to act as a chelating agent, forming stable complexes with metal ions.[1] This property is utilized in various industrial applications.

Surfactant Synthesis

It is used as a precursor in the manufacturing of surfactants. The hydrophilic amine and hydroxyl groups combined with a lipophilic chain (which can be introduced by further reactions) impart amphiphilic properties to the resulting molecules.

Pharmaceutical Intermediate

This compound is reported to be an intermediate in the synthesis of pharmaceuticals.[1] One notable example is its stated use in the production of pyrazinamide, an important antituberculosis drug.

Pyrazinamide Synthesis:

While a detailed, publicly available experimental protocol for the synthesis of pyrazinamide directly from this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be envisioned. The synthesis of the pyrazine ring often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. It is conceivable that this compound could be oxidized to the corresponding amino-ketone, which could then undergo self-condensation or reaction with another amine to form a dihydropyrazine intermediate. Subsequent oxidation would yield the pyrazine ring.

Diagram 2: Potential Role as a Chemical Intermediate

Caption: Applications of this compound.

Biological Activity and Signaling Pathways

Based on a comprehensive review of the available scientific literature, there is no evidence to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role in a biological context is as a building block for the synthesis of more complex, biologically active molecules. Its own biological activity is not well-characterized, and it is primarily considered a chemical intermediate.

Safety and Handling

This compound may cause irritation to the skin and eyes.[1] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound (CAS: 123-84-2) is a valuable and versatile chemical intermediate with applications spanning from industrial uses as a chelating agent and surfactant precursor to its role in pharmaceutical synthesis. While its direct biological activity and involvement in signaling pathways are not documented, its utility as a molecular scaffold for the construction of more complex molecules underscores its importance for researchers and professionals in drug development and chemical synthesis. The synthetic procedures for this compound are established, though careful control of reaction conditions is necessary to achieve selectivity.

References

An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine and its Derivatives in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Hydroxypropyl)ethylenediamine. Recognizing the limited publicly available data on its specific applications in advanced drug development, this paper also explores the well-documented utility of its derivative, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), as a case study to illustrate the potential of this class of compounds in biomedical research.

This compound: Core Properties

This compound is an organic compound featuring both amine and hydroxyl functional groups.[1] These groups impart basicity and the ability to participate in a variety of chemical reactions, including nucleophilic substitutions and complexation with metal ions.[1] It is a colorless to pale yellow, hygroscopic liquid that is soluble in water and many organic solvents.[1] Its primary applications are in the synthesis of surfactants, chelating agents, and as a foundational molecule in the production of pharmaceuticals and agrochemicals.[1]

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 118.18 g/mol | [2][3][4] |

| Molecular Formula | C₅H₁₄N₂O | [4] |

| CAS Number | 123-84-2 | |

| Melting Point | -50 °C | [2][3] |

| Boiling Point | 112 °C / 10 mmHg | [2][3] |

| Density | 0.99 g/cm³ | [3] |

| Refractive Index | 1.4758 (20 °C) | [3][4] |

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol): A Derivative in Focus

Quadrol has demonstrated immunostimulant properties and has been investigated as a potential agent in accelerating wound healing.[6] Its utility extends to various biomedical applications, including:

-

Biocompatible Hydrogels: As a cross-linking agent, Quadrol is used to create hydrogels that mimic the extracellular matrix, providing a supportive environment for neural cell growth and proliferation.

-

Shape Memory Polyurethane (SMPU) Foams: It serves as a monomer in the synthesis of SMPU foams for biomedical devices such as actuators for treating ischemic stroke, self-deployable neuronal electrodes, and vascular stents.[5]

While a specific, detailed experimental protocol for the synthesis of this compound for a drug development application is not available from the provided search results, a method for the synthesis of a related trisubstituted derivative, N,N,N'-tris(2-hydroxypropyl)ethylenediamine, has been documented. This provides insight into the general synthetic strategies for this class of compounds.

Synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine [7]

-

Reactant Preparation: A solution of N,N'-bis(2-hydroxypropyl)ethylenediamine (55 g, 0.3 mol) is prepared in a mixture of absolute ethanol (50 mL), methanol (50 mL), and distilled water (50 mL).

-

Reaction: Propylene oxide (181.6 g, 0.3 mol) dissolved in absolute ethanol (25 mL) is added dropwise to the solution of the diamine over 4.5 hours at a temperature of 80°C.

-

Work-up: The reaction mixture is cooled and concentrated, resulting in a viscous suspension. This suspension is then dissolved in ether and dried over anhydrous sodium sulfate.

-

Purification: Unreacted starting material precipitates and is removed by filtration. The ether is removed from the filtrate to yield a viscous liquid.

-

Final Product: Fractional distillation of the resulting oil yields N,N,N'-tris(2-hydroxypropyl)ethylenediamine.

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for N,N,N'-tris(2-hydroxypropyl)ethylenediamine.

References

- 1. CAS 123-84-2: this compound [cymitquimica.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 123-84-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 6. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Chemical Properties of N-(2-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)ethylenediamine (HPE) is an organic compound with the chemical formula C₅H₁₄N₂O. It is a derivative of ethylenediamine and features both amine and alcohol functional groups. This unique structure imparts a range of desirable chemical properties, making it a versatile building block in various applications, including the synthesis of surfactants, chelating agents, and as a component in the production of pharmaceuticals and agrochemicals.[1] Its ability to form stable complexes with metal ions also makes it valuable in catalysis and as a stabilizing agent.[1] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its key chemical reactions and applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow, hygroscopic liquid.[1] The presence of both amine and hydroxyl groups allows it to be soluble in water and many organic solvents.[1]

Structural and Molecular Data

| Property | Value | Reference |

| CAS Number | 123-84-2 | [1] |

| Molecular Formula | C₅H₁₄N₂O | [1] |

| Molecular Weight | 118.18 g/mol | |

| Canonical SMILES | CC(O)CNCCN | |

| InChI | 1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3 | [1] |

| InChIKey | CWKVFRNCODQPDB-UHFFFAOYSA-N | [1] |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 112 °C @ 10 mmHg | |

| Melting Point | -50 °C | |

| Density | 0.99 g/cm³ | |

| Refractive Index | 1.4758 (589.3 nm, 20°C) | |

| pKa (Predicted) | 14.83 ± 0.20 |

Synthesis of this compound

This compound is synthesized via the nucleophilic ring-opening of propylene oxide by ethylenediamine. The reaction is typically carried out in a protic solvent such as ethanol. To favor the formation of the mono-adduct, a molar excess of ethylenediamine is used.

Experimental Protocol: Synthesis

Materials:

-

Ethylenediamine

-

Propylene oxide

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask equipped with a dropping funnel and a condenser, dissolve ethylenediamine in absolute ethanol. To favor the mono-substituted product, use a significant molar excess of ethylenediamine (e.g., 3:1 molar ratio of ethylenediamine to propylene oxide).

-

Heat the solution to a gentle reflux (approximately 80°C).

-

Add propylene oxide dropwise to the refluxing solution over a period of 4-5 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature and then concentrate it using a rotary evaporator to remove the ethanol.

-

Dissolve the resulting viscous liquid in diethyl ether and dry the solution over anhydrous sodium sulfate.

-

Filter the solution to remove the sodium sulfate.

-

Remove the diethyl ether by rotary evaporation to yield the crude this compound.

-

The product can be further purified by fractional distillation under reduced pressure.

Chemical Reactivity and Applications

Chelation of Metal Ions

The presence of two nitrogen atoms and a hydroxyl group allows this compound to act as a tridentate chelating agent, forming stable complexes with various metal ions. This property is utilized in applications such as catalysis and as a stabilizing agent.

Use in Polyurethane Synthesis

This compound can act as a cross-linking agent in the synthesis of polyurethanes. The hydroxyl group and the secondary amine can react with isocyanate groups, leading to the formation of a cross-linked polymer network.

Experimental Protocols for Property Determination

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Procedure:

-

Place approximately 0.5 mL of this compound into a small test tube.

-

Invert a sealed-end capillary tube and place it, open end down, into the liquid in the test tube.

-

Attach the test tube to a thermometer using a rubber band.

-

Suspend the thermometer and test tube assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a heat gun.

-

Observe the capillary tube. As the sample heats, trapped air will expand and exit the tube. When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube. Record this temperature.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Procedure:

-

Calibrate a pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

If necessary, add a small amount of a standard strong acid (e.g., HCl) to lower the initial pH of the solution to ensure that all amine groups are protonated.

-

Begin the titration by adding a standard solution of a strong base (e.g., 0.1 M NaOH) in small, known increments.

-

After each addition of the base, stir the solution and record the pH reading once it has stabilized.

-

Continue the titration past the equivalence point(s), which will be indicated by a sharp change in pH.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the volume of NaOH required to reach the equivalence point(s). The pKa value for each amine group is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added (the half-equivalence point).

Safety and Handling

This compound may cause skin and eye irritation.[1] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical with a range of applications stemming from its unique bifunctional nature. Its properties as a chelating agent, a cross-linker, and a synthetic building block make it a compound of interest for researchers and professionals in various scientific and industrial fields. The experimental protocols provided in this guide offer a practical framework for the synthesis and characterization of this important molecule.

References

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for N-(2-Hydroxypropyl)ethylenediamine, a crucial intermediate in various chemical and pharmaceutical applications. This document outlines the core synthetic methodology, presents available quantitative data, and includes detailed diagrams to illustrate the reaction pathway and experimental workflow.

Core Synthesis Pathway: Reaction of Ethylenediamine with Propylene Oxide

The most prevalent and industrially significant method for the synthesis of this compound is the nucleophilic addition of ethylenediamine to propylene oxide. This reaction involves the ring-opening of the epoxide by the amine. To selectively produce the mono-substituted product, a significant molar excess of ethylenediamine is employed. This stoichiometric control favors the reaction of one molecule of propylene oxide per molecule of ethylenediamine, minimizing the formation of di-, tri-, and tetra-substituted byproducts.

The reaction proceeds as a nucleophilic attack by one of the nitrogen atoms of ethylenediamine on one of the carbon atoms of the propylene oxide ring. This results in the opening of the epoxide ring and the formation of a new carbon-nitrogen bond, yielding this compound.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis and properties of this compound.

| Parameter | Value | Source |

| Reactants | Ethylenediamine, Propylene Oxide | General Chemical Knowledge |

| Stoichiometry | Ethylenediamine in large excess (e.g., 7:1 molar ratio to propylene oxide) | Kitchen, L. J., & Pollard, C. B. (1943) |

| Yield | Up to 90% | Kitchen, L. J., & Pollard, C. B. (1943) |

| Boiling Point | 103.7 °C at 10 mmHg | Kitchen, L. J., & Pollard, C. B. (1943) |

| Density | 0.9556 g/mL at 20 °C | Kitchen, L. J., & Pollard, C. B. (1943) |

| Molecular Formula | C5H14N2O | CymitQuimica[1] |

| Molecular Weight | 118.18 g/mol | CymitQuimica[1] |

| CAS Number | 123-84-2 | CymitQuimica[1] |

Experimental Protocols

While detailed contemporary experimental protocols are not widely published, the following procedure is based on established chemical principles and information from foundational literature.

Objective: To synthesize this compound.

Materials:

-

Ethylenediamine (anhydrous)

-

Propylene oxide

-

Reaction vessel equipped with a stirrer, dropping funnel, and condenser (under an inert atmosphere, e.g., nitrogen)

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge the reaction vessel with a significant molar excess of anhydrous ethylenediamine (e.g., a 7:1 molar ratio to propylene oxide).

-

Addition of Propylene Oxide: Slowly add propylene oxide to the stirred ethylenediamine via the dropping funnel. The reaction is exothermic, and the temperature should be controlled, for example, by using an ice bath to maintain a desired temperature range.

-

Reaction Time: After the addition is complete, continue stirring the reaction mixture for a specified period to ensure complete conversion.

-

Work-up:

-

Remove the excess ethylenediamine, for example, by vacuum distillation.

-

The remaining crude product, which will be a mixture of this compound and smaller amounts of polysubstituted products, can then be purified.

-

-

Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Visualizations

Synthesis Pathway Diagram

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physical Properties of N-(2-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxypropyl)ethylenediamine (HPE) is a versatile bifunctional molecule featuring both amine and hydroxyl functional groups. This unique structure allows it to serve as a valuable building block in the synthesis of a wide array of chemical compounds, including surfactants, chelating agents, and as an intermediate in the production of pharmaceuticals and agrochemicals.[1] Its hygroscopic nature and solubility in both water and many organic solvents further enhance its utility in various chemical applications. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary synthesis route.

Core Physical Properties

The physical characteristics of this compound are fundamental to its handling, application, and the design of processes in which it is a reactant or product. A summary of these properties is presented below.

General Characteristics

This compound is a colorless to pale yellow, hygroscopic liquid at room temperature.[1] Its bifunctional nature, containing both primary and secondary amine groups along with a secondary hydroxyl group, dictates its chemical reactivity and physical behavior.

Quantitative Physical Data

A compilation of the key physical properties of this compound is provided in Table 1. It is important to note that variations in reported values can occur due to different experimental conditions and purity levels of the substance.

| Property | Value | Conditions | Source(s) |

| Molecular Weight | 118.18 g/mol | - | [2] |

| Boiling Point | 155 °C | At atmospheric pressure | [2] |

| 112 °C | At 10 mmHg | [3][4] | |

| 88-91 °C | At 3 Torr | [5] | |

| Melting/Freezing Point | -50 °C | - | [2][3][5] |

| Decomposition Temp. | 282 °C | (dec.) | [6] |

| Density | 0.9810 g/cm³ | At 28.5 °C | [2] |

| 0.9837 g/cm³ | At 25 °C | [5] | |

| 0.99 g/cm³ | - | [3][4] | |

| Flash Point | 94 °C | Closed Cup | [2] |

| 217 °C | (lit.) | [6] | |

| Refractive Index | 1.4758 | At 20 °C (589.3 nm) | [2][3][4] |

| Vapor Pressure | 0.0115 mmHg | At 25 °C | [2][6] |

| Solubility | Soluble | Water, many organic solvents | [1] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of physical properties is crucial for the characterization and quality control of this compound. The following sections detail the standard methodologies for measuring its key physical parameters.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which has a relatively high boiling point, distillation or micro-boiling point methods are suitable.

Protocol: Micro-Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small sample (a few milliliters) of this compound is placed into a fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. The assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is heated gently and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

For determining the boiling point at reduced pressure, the Thiele tube setup can be connected to a vacuum source, and the pressure is monitored with a manometer. The boiling point is then recorded at the specific reduced pressure.[7][8]

Determination of Melting/Freezing Point

Given that this compound is a liquid at room temperature with a very low reported freezing point, a cryostat or a low-temperature bath is required.

Protocol: Low-Temperature Freezing Point Determination

-

Sample Preparation: A sample of this compound is placed in a test tube.

-

Apparatus Setup: A calibrated low-temperature thermometer or thermocouple is immersed in the sample. The test tube is then placed in a cooling bath (e.g., a dry ice/acetone slurry or a cryostat).

-

Cooling and Observation: The sample is cooled slowly while being gently stirred to ensure uniform temperature.

-

Measurement: The temperature is recorded at regular intervals. The freezing point is the temperature at which the temperature remains constant as the liquid solidifies.

Determination of Density

The density of a liquid is its mass per unit volume. A pycnometer or a digital density meter provides the most accurate results.

Protocol: Density Determination using a Pycnometer

-

Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately (m1).

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The cap is inserted, and any excess liquid is carefully wiped off.

-

Weighing: The filled pycnometer is weighed (m2).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V where V is the calibrated volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. Both open-cup and closed-cup methods can be used, with closed-cup methods generally providing lower and more conservative values.[9][10][11]

Protocol: Closed-Cup Flash Point Determination (Pensky-Martens Method - ASTM D93)

-

Apparatus: A Pensky-Martens closed-cup tester is used.[12][13][14]

-

Sample Preparation: The test cup is filled with this compound to the specified level.

-

Heating: The sample is heated at a slow, constant rate while being stirred.

-

Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space of the cup.

-

Observation and Measurement: The flash point is the lowest temperature at which the vapors of the sample ignite momentarily upon the application of the ignition source. The barometric pressure should be recorded and the flash point corrected to standard pressure if necessary.[15]

Synthesis of this compound

This compound is typically synthesized through the nucleophilic ring-opening of propylene oxide with ethylenediamine. The reaction is generally carried out in a solvent such as ethanol, methanol, or water.

Below is a DOT language script that generates a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of this compound, presented in a clear and accessible format for researchers and professionals. The outlined experimental protocols offer standardized methods for the accurate determination of these properties, which is essential for quality control and process development. The visualization of the synthesis pathway further aids in understanding the production of this important chemical intermediate. The data and methodologies presented herein are intended to support the safe and effective use of this compound in research and industrial applications.

References

- 1. CAS 123-84-2: this compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. parchem.com [parchem.com]

- 4. This compound CAS#: 123-84-2 [m.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cms.qut.edu.au [cms.qut.edu.au]

- 9. Types of Flash Point Test | Stanhope-Seta [stanhope-seta.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. Flash- and fire point measurement | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 13. precisionlubrication.com [precisionlubrication.com]

- 14. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 15. delltech.com [delltech.com]

Navigating the Solubility Landscape of N-(2-Hydroxypropyl)ethylenediamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2-Hydroxypropyl)ethylenediamine in various organic solvents. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various applications within the pharmaceutical and chemical industries. Due to the limited availability of precise quantitative solubility data for this compound, this guide also includes qualitative solubility information and data on the closely related compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, for comparative purposes.

Qualitative Solubility of this compound

This compound (CAS: 123-84-2) is generally described as a colorless to pale yellow liquid that is hygroscopic. It is known to be soluble in water and a range of organic solvents, a versatility that is crucial for its application in the synthesis of surfactants and chelating agents[1].

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Soluble | [1] |

| Organic Solvents | Soluble | [1] |

Solubility of the Structurally Related N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

A structurally similar compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (CAS: 102-60-3), offers further insight into the potential solubility behavior. This compound is reported to be miscible with a variety of solvents, which implies solubility in all proportions.

Table 2: Miscibility of N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine

| Solvent | Miscibility | Reference |

| Water | Miscible | [2] |

| Methanol | Miscible | [2] |

| Ethanol | Miscible | [2] |

| Toluene | Miscible | [2] |

| Ethylene Glycol | Miscible | [2] |

| Perchloroethylene | Miscible | [2] |

| Isopropanol | Forms Clear Solutions | |

| Propylene Glycol | Forms Clear Solutions |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology can be outlined based on standard laboratory practices for amines[3][4].

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a selected organic solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether)

-

Distilled water

-

Test tubes (100 x 13 mm)

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes and cylinders

-

Analytical balance

-

Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

-

Preparation: Label clean, dry test tubes for each solvent to be tested.

-

Initial Qualitative Assessment:

-

Add 2 mL of the selected organic solvent to a labeled test tube.

-

Add 5 drops (approximately 0.1 g if solid) of this compound to the solvent.

-

Mix the contents thoroughly by vortexing or using a magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any signs of undissolved solute. Record as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Determination (for soluble compounds):

-

Start with a known volume of the solvent in a test tube.

-

Incrementally add known masses or volumes of this compound.

-

After each addition, mix thoroughly until the solute is fully dissolved.

-

Continue adding the amine until saturation is reached (i.e., a persistent precipitate or cloudiness is observed).

-

The total amount of amine dissolved in the known volume of solvent at that temperature provides an approximation of the solubility.

-

-

Effect of Temperature (Optional):

-

For temperature-dependent solubility studies, perform the above steps with the test tubes placed in a constant temperature bath set to the desired temperature.

-

-

Data Recording: Meticulously record the solvent used, the temperature of the experiment, the amounts of solute and solvent, and the observed solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound like this compound in an organic solvent.

Caption: Generalized workflow for the experimental determination of solubility.

General Considerations for Amine Solubility

The solubility of amines is influenced by several factors. Low molecular weight amines tend to be more soluble in water due to the ability to form hydrogen bonds[3]. Generally, if the total number of carbon atoms attached to the nitrogen is four or less, the amine is considered water-soluble[3]. As the carbon chain length increases, the hydrophobic character of the molecule becomes more dominant, leading to decreased water solubility[5][6]. However, most amines exhibit good solubility in organic solvents, particularly polar ones[5][6]. The basic nature of amines also means their solubility can be significantly affected by the pH of the solution; they often become more soluble in acidic conditions due to the formation of ammonium salts[3][4].

References

- 1. CAS 123-84-2: this compound [cymitquimica.com]

- 2. Edetol | C14H32N2O4 | CID 7615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. chemhaven.org [chemhaven.org]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxypropyl)ethylenediamine (CAS No. 123-84-2), a mono-substituted derivative of ethylenediamine, is a versatile chemical intermediate with applications in various fields, including the synthesis of surfactants, chelating agents, and as a structural motif in the development of pharmaceuticals.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methods related to this compound, with a focus on its relevance to research and drug development.

Chemical Structure and Identification

This compound is an organic compound featuring a primary and a secondary amine group, as well as a hydroxyl group. The presence of these functional groups imparts the molecule with both basic and nucleophilic properties, making it a valuable building block in organic synthesis.

Systematic Name: 1-((2-aminoethyl)amino)propan-2-ol

Chemical Formula: C₅H₁₄N₂O[1]

Molecular Weight: 118.18 g/mol [1]

CAS Registry Number: 123-84-2[1]

Structure:

References

An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxypropyl)ethylenediamine and its derivatives represent a versatile class of compounds with a wide array of applications spanning industrial processes to advanced biomedical research. The presence of hydroxyl and amine functionalities imparts unique chemical properties, including chelating abilities, reactivity for polymerization, and the capacity for diverse chemical modifications. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its key derivatives, with a particular focus on their relevance to drug development.

Core Compound and Key Derivatives: Properties and Synthesis

This compound serves as a foundational building block for a range of more complex molecules. Its derivatives, particularly those with multiple hydroxypropyl groups, have garnered significant attention for their utility in various scientific fields.

This compound

This is the simplest derivative, characterized by a single 2-hydroxypropyl group attached to an ethylenediamine backbone. It is a colorless to pale yellow, hygroscopic liquid soluble in water and many organic solvents.[1] Its basic nature, owing to the amine groups, allows it to participate in nucleophilic substitution and complexation reactions.[1]

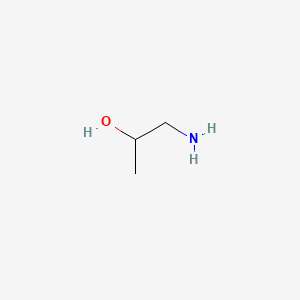

N,N'-Bis(2-hydroxypropyl)ethylenediamine

This derivative features two 2-hydroxypropyl groups, one on each nitrogen atom of the ethylenediamine core. It is a key intermediate in the synthesis of more substituted derivatives.

N,N,N'-Tris(2-hydroxypropyl)ethylenediamine

Possessing three 2-hydroxypropyl groups, this compound is another important intermediate and derivative with applications in polymer chemistry.

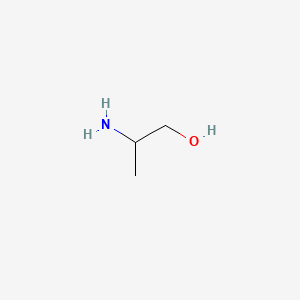

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol®)

As a polyfunctional amine with four hydroxypropyl groups, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, commonly known as Quadrol, is a widely studied and utilized derivative.[2][3] It is a colorless to pale yellow viscous liquid or solid that is highly soluble in water.[2][3] Its notable properties include its use as a biological buffer, a chelating agent, and a cross-linking agent in the production of polymers like polyurethanes.[4][5]

Synthesis of this compound and its Derivatives

The primary method for synthesizing this compound and its more substituted derivatives is the ring-opening addition reaction of propylene oxide with ethylenediamine.[1][6] The degree of substitution can be controlled by the stoichiometry of the reactants and the reaction conditions.

General Synthesis Workflow

Caption: General synthesis of derivatives.

Experimental Protocols

Synthesis of N,N,N'-Tris(2-hydroxypropyl)ethylenediamine

A detailed protocol for the synthesis of N,N,N'-tris(2-hydroxypropyl)ethylenediamine has been reported as follows:

-

Reactants : N,N'-bis(2-hydroxypropyl)ethylenediamine (55 g, 0.3 mol) and propylene oxide (181.6 g, 0.3 mol).[2]

-

Solvent : A mixture of absolute ethanol (25 mL), methanol (50 mL), and distilled water (50 mL).[2]

-

Procedure : Propylene oxide in absolute ethanol is added dropwise over 4.5 hours to a solution of N,N'-bis(2-hydroxypropyl)ethylenediamine in the solvent mixture at 80°C. The reaction mixture is then cooled and concentrated. The resulting suspension is dissolved in ether and dried over anhydrous sodium sulfate. Unreacted starting material is removed by filtration.[2]

-

Purification : The ether is removed from the filtrate to yield a viscous liquid, which is then purified by fractional distillation.[2]

-

Yield and Characterization : The reported yield is 55%, with a boiling point of 140°C at 0.15 mm Hg. Characterization was performed using IR and NMR spectroscopy.[2]

| Parameter | Value |

| Yield | 55% |

| Boiling Point | 140°C @ 0.15 mm Hg |

| IR (neat) | 3350 cm⁻¹ (broad OH) |

| ¹H NMR (CDCl₃) | δ 3.8 (broad m, 3H), 2.5 (broad m, 10H), 1.1 (d, 9H) |

Synthesis of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives

A series of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives with antimicrobial activity have been synthesized. The general procedure involves the reaction of a substituted salicylaldehyde with ethylenediamine, followed by reduction.

-

General Procedure : A solution of the appropriate substituted salicylaldehyde in methanol is added to a solution of ethylenediamine in methanol. The resulting mixture is stirred, and the Schiff base product is collected by filtration. The Schiff base is then reduced using sodium borohydride in methanol. The final product is purified by recrystallization.

Biological Activities and Applications in Drug Development

Derivatives of this compound have shown promise in various biological applications, from antimicrobial and anticancer agents to components of drug delivery systems.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated significant antimicrobial properties. For instance, halogenated N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives have been shown to be effective against various bacteria.

| Compound | Organism | LC₅₀ (µM) |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 |

| P. aeruginosa | 86 | |

| S. aureus | 140 | |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 |

| P. aeruginosa | 138 | |

| S. aureus | 287 |

LC₅₀ values represent the concentration required to kill 50% of the bacterial population.

Anticancer Activity of Metal Complexes

Metal complexes of this compound derivatives, particularly Schiff base derivatives, have been investigated for their anticancer potential. For example, copper(II) complexes of N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine have shown cytotoxicity against various human cancer cell lines. One such study demonstrated that a copper(II) complex was active against MCF-7 (breast cancer) cell lines with an IC₅₀ of 23 µg/mL.[7]

Immunostimulatory and Wound Healing Properties

N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) has been observed to have immunostimulant properties and has been implicated as a potentially useful agent in accelerating wound healing. While the precise signaling pathways are not fully elucidated, it has been shown that Quadrol can stimulate macrophages.

Drug Delivery and Biomedical Materials

The ability of this compound derivatives to be incorporated into polymers makes them valuable in the field of drug delivery and biomedical materials. For instance, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine is used as a cross-linking agent to create biocompatible hydrogels that can support the growth of neural cells, potentially for applications in tissue engineering and regenerative medicine. It is also a monomer used in the synthesis of shape memory polyurethane foams for various biomedical applications, including actuators for treating ischemic stroke and as vascular stents.[3][6]

Signaling Pathways and Mechanisms of Action

While the detailed signaling pathways for many this compound derivatives are still under investigation, a hypothetical workflow for investigating the mechanism of action of a novel derivative with anticancer activity is presented below.

References

- 1. Synthesis and Antimicrobial Activity of N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 [chemicalbook.com]

- 4. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. jsci.utq.edu.iq [jsci.utq.edu.iq]

An In-depth Technical Guide to N-(2-Hydroxypropyl)ethylenediamine

This technical guide provides a comprehensive overview of the fundamental characteristics of N-(2-Hydroxypropyl)ethylenediamine, tailored for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, synthesis and purification protocols, and key applications, with a focus on structured data presentation and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound, a derivative of ethylenediamine, is a versatile organic compound characterized by the presence of both amine and hydroxyl functional groups. This unique structure imparts specific chemical and physical properties that are summarized in the table below.

| Property | Value |

| CAS Number | 123-84-2 |

| Molecular Formula | C5H14N2O |

| Molecular Weight | 118.18 g/mol |

| Appearance | Colorless to pale yellow, clear, hygroscopic liquid[1] |

| Melting Point | -50 °C[2][3][4] |

| Boiling Point | 112 °C at 10 mmHg[2][3][5] |

| Density | 0.99 g/cm³[2][3] |

| Refractive Index | 1.4758 (at 20 °C, 589.3 nm)[2][3] |

| Solubility | Soluble in water and many organic solvents[1] |

| pKa | 14.83 ± 0.20 (Predicted)[2] |

Synthesis and Purification

The primary method for the synthesis of this compound is the nucleophilic ring-opening of propylene oxide with ethylenediamine. To favor the formation of the mono-substituted product, a molar excess of ethylenediamine is typically used.

Synthesis Protocol: General Method

This protocol outlines a generalized procedure for the synthesis of this compound. Optimization of reactant ratios, temperature, and reaction time may be necessary to maximize the yield of the desired mono-substituted product.

Materials:

-

Ethylenediamine

-

Propylene oxide

-

Methanol (or another suitable solvent)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve ethylenediamine in methanol. A significant molar excess of ethylenediamine to propylene oxide (e.g., 10:1) should be used to increase the statistical probability of mono-substitution.

-

Cool the flask in an ice bath to control the exothermic reaction.

-

Slowly add propylene oxide dropwise from the addition funnel to the stirred ethylenediamine solution. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Remove the excess ethylenediamine and methanol under reduced pressure using a rotary evaporator. The crude product will be a mixture of mono-, di-, tri-, and tetra-substituted products.

Synthesis workflow for this compound.

Purification Protocol: Vacuum Distillation

Purification of the crude product is essential to isolate this compound from unreacted starting materials and polysubstituted byproducts. Vacuum distillation is an effective method for this purpose.

Materials:

-

Crude this compound

-

Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

-

Vacuum pump

-

Heating mantle with stirring

-

Cold trap

Procedure:

-

Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Place the crude product into the round-bottom flask.

-

Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

-

Begin stirring and gradually apply vacuum.

-

Once a stable vacuum is achieved, slowly heat the flask using the heating mantle.

-

Collect the different fractions as they distill at their respective boiling points under the applied vacuum. The fraction corresponding to the boiling point of this compound should be collected separately.

-

After distillation, allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Spectroscopic Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques. The following sections describe the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The protons of the ethylenediamine backbone will appear as multiplets. The methyl group on the hydroxypropyl moiety will be a doublet, coupled to the adjacent methine proton. The methine proton will be a multiplet, and the methylene group adjacent to the secondary amine will also be a multiplet. The hydroxyl and amine protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five unique carbon atoms in the molecule. The chemical shifts will be indicative of their local electronic environment (i.e., attached to nitrogen, oxygen, or other carbons).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H and N-H stretching vibrations, with the broadness resulting from hydrogen bonding. C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-O stretching vibration will appear in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 118. Fragmentation patterns would likely involve the loss of small neutral molecules or radicals, such as water, a methyl group, or cleavage of the C-C and C-N bonds.

Workflow for the characterization of this compound.

Applications

This compound serves as a valuable building block and intermediate in various chemical syntheses and applications:

-

Surfactant Synthesis: The combination of hydrophilic (hydroxyl and amine) and hydrophobic (propyl) groups makes it a precursor for the synthesis of various surfactants.[1]

-

Chelating Agents: The presence of nitrogen and oxygen atoms allows the molecule to act as a chelating agent, forming stable complexes with metal ions.[1]

-

Pharmaceutical and Agrochemical Intermediate: It is used as a building block in the production of more complex molecules for the pharmaceutical and agrochemical industries.[1]

-

Catalysis: Its ability to coordinate with metals makes it useful in certain catalytic applications.[1]

-

Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of polymers.

Safety and Handling

This compound may cause irritation to the skin and eyes.[1] It is important to handle the compound with appropriate personal protective equipment, including gloves and safety goggles, in a well-ventilated area. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Resolution of diastereomers of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (quadrol) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine(102-60-3) 1H NMR [m.chemicalbook.com]

- 4. N,N,N',N'-Tetrakis (2-hydroxypropyl) ethylene-diamine, 102-60-3 / 25214-63-5, Tetrakis-[N-(2-hydroxy-propyl)]-ethylenediamine [mallakchemicals.com]

- 5. scbt.com [scbt.com]

Introduction: Understanding the Importance of Hygroscopicity

An In-depth Technical Guide to the Hygroscopic Nature of N-(2-Hydroxypropyl)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Hygroscopicity, the propensity of a substance to absorb moisture from the surrounding atmosphere, is a critical physical property that must be characterized during drug development. The uptake of water can significantly impact the stability, processability, and performance of active pharmaceutical ingredients (APIs) and excipients. For this compound, a molecule utilized in various chemical syntheses, understanding its interaction with atmospheric moisture is paramount for ensuring material quality, consistency, and stability in research and development settings.

While specific public-domain data on the hygroscopic nature of this compound is limited, its molecular structure provides a strong basis for predicting its behavior. This guide offers a technical overview of its potential hygroscopicity, outlines best practices for handling and storage, and provides detailed experimental protocols for its quantitative assessment.

Chemical Rationale for Potential Hygroscopicity

The molecular structure of this compound contains two key functional groups that are highly likely to interact with water molecules:

-

Hydroxyl (-OH) Group: This group is inherently polar and can act as both a hydrogen bond donor and acceptor.

-

Ethylenediamine Moiety (-NH- and -NH₂ groups): The nitrogen atoms possess lone pairs of electrons and are effective hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors.

The presence of these multiple hydrogen bonding sites suggests a strong affinity for water. Atmospheric water molecules can readily form hydrogen bonds with the hydroxyl and amine groups, leading to moisture absorption. This interaction is a primary driver for the compound's likely hygroscopic nature.

Caption: Hydrogen bonding between this compound and water.

Recommended Handling and Storage

Given its potential sensitivity to moisture, stringent handling and storage procedures are essential to maintain the integrity of this compound. Safety Data Sheets (SDS) consistently recommend the following precautions[1][2][3][4]:

-

Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area[1][3]. Some suppliers note that the material is air and moisture sensitive and recommend storing it under an inert gas like nitrogen or argon[2].

-

Handling: Handling should be conducted in a well-ventilated place, and for critical applications, within a glove box or dry room to minimize exposure to atmospheric humidity[1].

Experimental Protocols for Hygroscopicity Assessment

To quantitatively determine the hygroscopic nature of this compound, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric method that measures the mass change of a sample as a function of relative humidity (RH) at a constant temperature[5][6][7]. This provides critical information on the extent and rate of water uptake and loss.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.

-

Drying/Initial Equilibration: Place the sample in the DVS instrument and dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This establishes the dry mass of the sample.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 0% to 90% RH in 10% RH increments). At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002% min⁻¹). The instrument software will automatically record the mass change over time.

-

Desorption Phase: After reaching the maximum RH, decrease the RH in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass against the target RH to generate a sorption-desorption isotherm. The shape of the isotherm and any hysteresis (difference between sorption and desorption curves) can provide insights into the mechanism of water uptake.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Karl Fischer (KF) Titration

KF titration is a highly accurate method for the quantitative determination of water content in a sample[8]. For amines, special considerations are necessary as basic compounds can interfere with the Karl Fischer reaction chemistry.

Experimental Protocol (Volumetric Titration):

-

Reagent Selection: Use a Karl Fischer reagent system suitable for amines. For strongly basic amines, the solvent (anode solution) may need to be modified.

-

Solvent Preparation: Add a suitable volume of the KF solvent to the titration vessel. To neutralize the basicity of the amine sample, add a weak organic acid, such as benzoic acid, to the solvent before titration[9].

-

Solvent Titration (Pre-titration): Titrate the solvent with the KF titrant to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.

-

Sample Introduction: Accurately weigh and inject a known mass of the this compound sample into the conditioned titration vessel. The sample should dissolve completely.

-

Sample Titration: Titrate the sample with the KF titrant until the endpoint is reached. The volume of titrant consumed is recorded.

-

Calculation: The water content is calculated based on the volume of titrant used, the known titer of the titrant, and the mass of the sample. The result is typically expressed as a weight/weight percentage (% w/w).

Data Presentation

Quantitative data from hygroscopicity studies should be summarized in clear, structured tables to facilitate analysis and comparison.

Table 1: Example Data Presentation for Dynamic Vapor Sorption (DVS) Analysis

| Target Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | 0.00 | 1.25 |

| 10 | 0.55 | 1.50 |

| 20 | 1.10 | 1.80 |

| 30 | 1.65 | 2.15 |

| 40 | 2.20 | 2.55 |

| 50 | 2.80 | 3.00 |

| 60 | 3.50 | 3.60 |

| 70 | 4.30 | 4.40 |

| 80 | 5.20 | 5.20 |

| 90 | 6.50 | 6.50 |

Table 2: Example Data Presentation for Karl Fischer (KF) Titration

| Sample ID | Sample Mass (g) | Titrant Volume (mL) | Water Content (% w/w) |

| HPEDA-Lot-001 | 1.052 | 2.15 | 0.102 |

| HPEDA-Lot-002 | 1.033 | 2.09 | 0.101 |

| HPEDA-Lot-003 | 1.061 | 2.18 | 0.103 |

| Average | - | - | 0.102 |

| Std. Dev. | - | - | 0.001 |

Conclusion

While direct hygroscopicity data for this compound is not widely published, its chemical structure strongly indicates a propensity to absorb atmospheric moisture. For scientists and professionals in drug development, it is prudent to treat this compound as potentially hygroscopic. Implementing stringent handling and storage protocols is crucial for maintaining its quality and stability. The detailed experimental methodologies for Dynamic Vapor Sorption and Karl Fischer titration provided in this guide offer a robust framework for quantitatively assessing its hygroscopic behavior, enabling informed decisions in formulation, processing, and stability studies.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Dynamic vapor sorption (DVS) [carpor.uliege.be]

- 6. mt.com [mt.com]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 9. hiranuma.com [hiranuma.com]

Methodological & Application

N-(2-Hydroxypropyl)ethylenediamine (HPEDA) as a Crosslinking Agent in Hydrogels: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-Hydroxypropyl)ethylenediamine (HPEDA), also known as N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine or Quadrol, as a versatile crosslinking agent in the formulation of hydrogels for biomedical applications, including drug delivery and tissue engineering.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for a wide range of biomedical applications. The choice of crosslinking agent is critical in determining the final properties of the hydrogel, such as its mechanical strength, swelling behavior, degradation rate, and drug release kinetics.

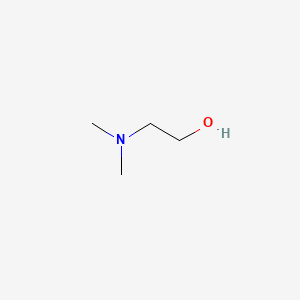

This compound (HPEDA) is a tetra-functional amine-containing alcohol that can serve as an effective crosslinking agent. Its multiple hydroxyl and amine groups allow for the formation of robust, three-dimensional polymer networks. Notably, HPEDA has been identified as a crosslinking agent for creating biocompatible hydrogels that can support the growth of neural cells, highlighting its potential in tissue engineering applications.[1]

Principle of Crosslinking

HPEDA can participate in crosslinking reactions through its amine and hydroxyl functionalities. The two tertiary amine groups and four hydroxyl groups provide multiple reactive sites for forming covalent bonds with various polymers.

A common crosslinking mechanism involves the reaction of the amine groups of HPEDA with polymers containing complementary reactive groups, such as carboxylic acids, epoxides, or isocyanates. For instance, in the presence of a coupling agent, the amine groups of HPEDA can form stable amide bonds with polymers containing carboxylic acid moieties (e.g., poly(acrylic acid), hyaluronic acid, gelatin). This reaction results in a chemically crosslinked hydrogel network.

The hydroxyl groups of HPEDA can also participate in crosslinking reactions, for example, through esterification with carboxylic acid-containing polymers or by reacting with isocyanates to form urethane linkages in polyurethane-based hydrogels.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of HPEDA-crosslinked hydrogels. Researchers should optimize the specific parameters based on the polymer of choice and the desired hydrogel properties.

Protocol 1: Synthesis of a Poly(acrylic acid)-HPEDA Hydrogel

This protocol describes the synthesis of a hydrogel by crosslinking poly(acrylic acid) (PAA) with HPEDA using a carbodiimide coupling agent.

Materials:

-

Poly(acrylic acid) (PAA, e.g., average Mv ~450,000)

-

This compound (HPEDA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Dialysis tubing (MWCO 12-14 kDa)

-

Deionized water

Procedure:

-

PAA Solution Preparation: Prepare a 5% (w/v) solution of PAA in PBS (pH 7.4) by stirring overnight at room temperature until fully dissolved.

-

Activation of Carboxylic Acid Groups: To the PAA solution, add EDC and NHS in a molar ratio of 2:1 with respect to the carboxylic acid groups of PAA. Stir the solution for 1 hour at room temperature to activate the carboxyl groups.

-

Crosslinking Reaction: Prepare a 10% (w/v) solution of HPEDA in PBS. Add the HPEDA solution to the activated PAA solution dropwise while stirring. The final molar ratio of HPEDA to PAA repeating units can be varied to control the crosslinking density (e.g., 1:10, 1:20).

-

Gelation: Continue stirring the mixture at room temperature. Gelation time will vary depending on the concentrations and ratios of reactants but can typically be observed within a few hours.

-

Purification: Once the hydrogel is formed, cut it into small pieces and place them in dialysis tubing. Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents and byproducts.

-

Lyophilization (Optional): For characterization of the dry network or for controlled rehydration studies, the purified hydrogel can be frozen and lyophilized.

Protocol 2: Characterization of HPEDA-Crosslinked Hydrogels

A. Swelling Ratio Determination:

-

Weigh a lyophilized hydrogel sample (Wd).

-

Immerse the sample in a known volume of PBS (pH 7.4) at 37°C.

-

At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

-

Continue until the hydrogel reaches a constant weight (equilibrium swelling).

-

Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wd) / Wd

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Record FTIR spectra of the starting polymer (e.g., PAA), HPEDA, and the lyophilized hydrogel.

-

Confirm the formation of new chemical bonds (e.g., amide bonds) by observing the appearance of characteristic peaks and the disappearance or reduction in the intensity of peaks corresponding to the reactive groups of the starting materials.

C. Scanning Electron Microscopy (SEM):

-

Freeze-dry a sample of the swollen hydrogel.

-

Fracture the dried sample to expose the internal morphology.

-

Sputter-coat the sample with a conductive material (e.g., gold).

-

Observe the porous microstructure of the hydrogel using an SEM.

Data Presentation

The properties of hydrogels are highly dependent on the polymer and the crosslinking density. The following table provides a hypothetical example of how to structure quantitative data for comparison.

| Hydrogel Formulation (PAA:HPEDA molar ratio) | Swelling Ratio (at equilibrium in PBS, pH 7.4) | Gelation Time (minutes) | Compressive Modulus (kPa) |

| 10:1 | 55 ± 4 | 30 ± 5 | 15 ± 2 |

| 20:1 | 85 ± 6 | 60 ± 8 | 8 ± 1 |

| 40:1 | 120 ± 9 | 110 ± 12 | 3 ± 0.5 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Logical Workflow for Hydrogel Synthesis and Characterization

Caption: Workflow for the synthesis and subsequent characterization of HPEDA-crosslinked hydrogels.

Crosslinking Mechanism of PAA with HPEDA

Caption: Amide bond formation between Poly(acrylic acid) and HPEDA, mediated by EDC/NHS.

Applications in Drug Development